molecular formula C14H23N3O2 B4941947 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide

Cat. No. B4941947
M. Wt: 265.35 g/mol
InChI Key: HMKJKXRAONYFEH-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide is believed to exert its effects through its interaction with the sigma-1 receptor. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, and to enhance the survival of neurons in vitro.
Biochemical and Physiological Effects:
3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of oxidative stress, and the regulation of gene expression. It has also been shown to enhance the activity of various enzymes, including choline acetyltransferase and tyrosine hydroxylase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of using 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide is its relatively low selectivity, which can make it difficult to tease apart the specific effects of the compound from those of other compounds that may be present in the system being studied.

Future Directions

There are several potential future directions for research on 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide, including further studies on its mechanism of action, its potential applications in the treatment of various neurological disorders, and the development of more selective compounds that target the sigma-1 receptor. Additionally, future research could focus on the development of novel methods for synthesizing 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide and other isoxazolecarboxamides, as well as the optimization of existing synthesis methods to improve yield and purity.

Synthesis Methods

The synthesis of 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide involves several steps, including the reaction of 2-methyl-2-butene with hydroxylamine to form 2-methyl-2-butene oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-methyl-2-butenoate. The resulting product is then reacted with piperidine to form 2-(1-piperidinyl)ethyl 2-methyl-2-butenoate, which is then reacted with isoxazole-5-carboxylic acid to form 3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide.

Scientific Research Applications

3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide has been used extensively in scientific research for its potential applications in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is believed to play a role in the regulation of neurotransmitter release and neuronal survival.

properties

IUPAC Name

3-ethyl-5-methyl-N-(2-piperidin-1-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-3-12-13(11(2)19-16-12)14(18)15-7-10-17-8-5-4-6-9-17/h3-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKJKXRAONYFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1,2-oxazole-4-carboxamide

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